molecular formula C10H19F3N2 B13330608 2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine

Katalognummer: B13330608
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: LCJLGFBJWKNHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)piperidine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of greener solvents and catalysts is explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridin-4-amine

Uniqueness

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperidine ring. The presence of the trifluoromethyl group imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Eigenschaften

Molekularformel

C10H19F3N2

Molekulargewicht

224.27 g/mol

IUPAC-Name

2-methyl-1-[4-(trifluoromethyl)piperidin-1-yl]propan-2-amine

InChI

InChI=1S/C10H19F3N2/c1-9(2,14)7-15-5-3-8(4-6-15)10(11,12)13/h8H,3-7,14H2,1-2H3

InChI-Schlüssel

LCJLGFBJWKNHKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN1CCC(CC1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.